Cas no 2137829-39-9 (Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate)

Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate
- 2137829-39-9
- EN300-841286
- Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate
-
- インチ: 1S/C13H17NO4/c1-13(2,3)18-12(15)8-6-9(14)11-10(7-8)16-4-5-17-11/h6-7H,4-5,14H2,1-3H3
- InChIKey: HOWZZVDINKINBQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=C(C2=C(C=1)OCCO2)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 251.11575802g/mol
- どういたいしつりょう: 251.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 70.8Ų
Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841286-0.1g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 95% | 0.1g |
$1019.0 | 2024-05-21 | |
Enamine | EN300-841286-0.5g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 95% | 0.5g |
$1111.0 | 2024-05-21 | |
Enamine | EN300-841286-2.5g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 95% | 2.5g |
$2268.0 | 2024-05-21 | |
Enamine | EN300-841286-5.0g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 95% | 5.0g |
$3355.0 | 2024-05-21 | |
Enamine | EN300-841286-10g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 10g |
$4974.0 | 2023-09-02 | ||
Enamine | EN300-841286-1.0g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 95% | 1.0g |
$1157.0 | 2024-05-21 | |
Enamine | EN300-841286-10.0g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 95% | 10.0g |
$4974.0 | 2024-05-21 | |
Enamine | EN300-841286-0.05g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 95% | 0.05g |
$972.0 | 2024-05-21 | |
Enamine | EN300-841286-5g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 5g |
$3355.0 | 2023-09-02 | ||
Enamine | EN300-841286-0.25g |
tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
2137829-39-9 | 95% | 0.25g |
$1065.0 | 2024-05-21 |
Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS No. 2137829-39-9)
Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate, with the CAS number 2137829-39-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both amino and carboxylate functional groups makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more intricate pharmacophores.
The< strong>Tert-butyl moiety in the compound's name is a protecting group that enhances stability during synthetic processes, while the< strong>8-amino and< strong>2,3-dihydro-1,4-benzodioxine core structure suggests connections to bioactive scaffolds found in natural products and drug candidates. The carboxylate group further extends its utility as a precursor for peptide mimetics and other biologically relevant molecules.
In recent years, there has been growing interest in heterocyclic compounds that incorporate benzodioxine moieties due to their demonstrated biological activity. Specifically, derivatives of 1,4-benzodioxine have shown promise in various preclinical studies as potential treatments for neurological disorders and infectious diseases. The< strong>8-amino substitution pattern is particularly noteworthy, as it allows for selective interactions with biological targets while maintaining structural integrity.
Current research in this domain has highlighted the importance of optimizing the pharmacokinetic properties of benzodioxine derivatives. The incorporation of a< strong>Tert-butyl group not only serves to protect reactive sites but also influences solubility and metabolic stability. These factors are critical when evaluating a compound's potential for clinical translation. For instance, studies have demonstrated that modifications at the< strong>6-carboxylate position can significantly alter the compound's binding affinity to specific receptors or enzymes.
The< strong>Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS No. 2137829-39-9) has been explored in several innovative synthetic routes that leverage its structural features. One notable approach involves its use as a key intermediate in the preparation of peptidomimetics designed to mimic bioactive peptides. These peptidomimetics are particularly valuable in drug development due to their improved pharmacokinetic profiles compared to natural peptides.
The carboxylate functionality also allows for further derivatization via esterification or amidation reactions, expanding its utility in library synthesis programs. Such libraries are essential tools in high-throughput screening efforts aimed at identifying novel drug candidates. The< strong>Tert-butyl protecting group can be removed under specific conditions, enabling access to the free amine or carboxylic acid forms for subsequent functionalization.
In the context of medicinal chemistry, the< strong>8-amino-substituted benzodioxine scaffold has been associated with compounds that exhibit anti-inflammatory and analgesic properties. Preclinical data suggest that these compounds may interact with central nervous system receptors involved in pain modulation and inflammation regulation. The< strong>Tert-butyl group's steric bulk can influence receptor binding kinetics by altering the compound's conformational flexibility.
The synthesis of< strong>Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS No. 2137829-39-9) typically involves multi-step organic transformations starting from readily available precursors. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These improvements are crucial for scaling up production while maintaining cost-effectiveness.
The compound's structural complexity necessitates rigorous characterization using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, which are essential for ensuring consistency in downstream applications like formulation development or preclinical studies.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals. For example, modified benzodioxine derivatives have shown activity against certain plant pathogens when incorporated into crop protection agents. Such applications highlight the broad utility of heterocyclic chemistry in addressing diverse industrial challenges.
Ongoing research continues to uncover new synthetic pathways and biological activities associated with benzodioxine derivatives like< strong>Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation by combining computational modeling with experimental validation. This interdisciplinary approach accelerates the discovery pipeline and enhances our understanding of structure-activity relationships.
The future prospects for this compound are promising, with several ongoing clinical trials evaluating related derivatives for treating chronic diseases. As our knowledge of biological pathways expands, so too does our capacity to design molecules that interact selectively with disease-relevant targets. The versatility offered by intermediates like< strong>Tert-butyl 8-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate will undoubtedly play a pivotal role in these advancements.
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